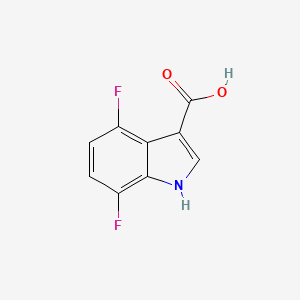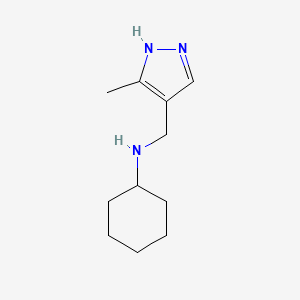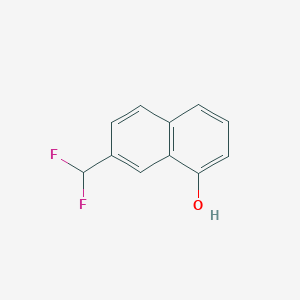
2-(Difluoromethyl)-8-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-8-naphthol is a chemical compound characterized by the presence of a difluoromethyl group attached to the naphthol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-8-naphthol typically involves the introduction of the difluoromethyl group to the naphthol structure. One common method is the difluoromethylation of naphthol derivatives using difluoromethylating reagents. This process can be achieved through various reaction conditions, including the use of metal-based catalysts or radical initiators .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize efficient and scalable methods, such as continuous flow reactors, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-8-naphthol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the difluoromethyl group or other functional groups in the molecule.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include factors like temperature, solvent, and catalyst presence .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated quinones, while substitution reactions can produce a wide range of functionalized naphthol derivatives .
Scientific Research Applications
2-(Difluoromethyl)-8-naphthol has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-8-naphthol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Difluoromethyl)-8-naphthol include other difluoromethylated naphthols and related aromatic compounds with fluorine substituents .
Uniqueness
The uniqueness of this compound lies in its specific difluoromethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in fields requiring precise chemical modifications .
Properties
Molecular Formula |
C11H8F2O |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
7-(difluoromethyl)naphthalen-1-ol |
InChI |
InChI=1S/C11H8F2O/c12-11(13)8-5-4-7-2-1-3-10(14)9(7)6-8/h1-6,11,14H |
InChI Key |
WCRWKAFBJNCOKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C(F)F)C(=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


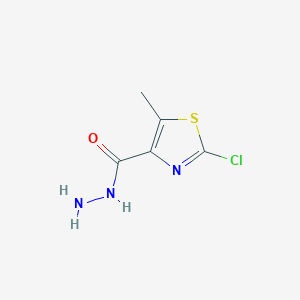
![7-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15070163.png)
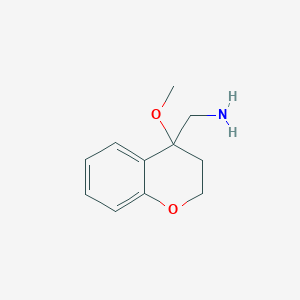
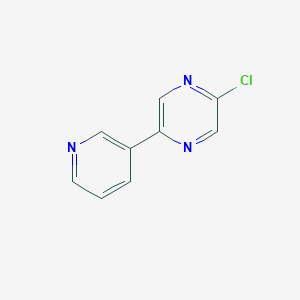

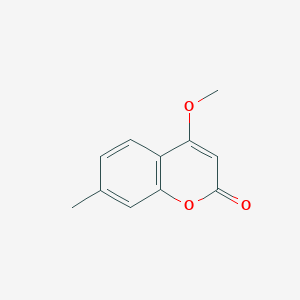
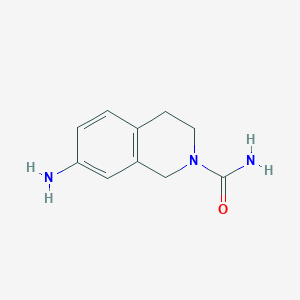
![7-chloro-2-(propan-2-yl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B15070197.png)

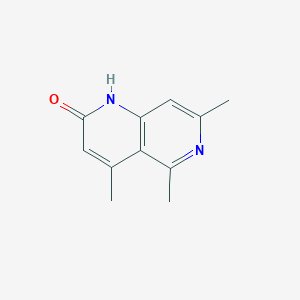
![2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B15070202.png)
